Home > Products > Screening Compounds P72009 > 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone - 878058-57-2

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Catalog Number: EVT-2948944
CAS Number: 878058-57-2
Molecular Formula: C22H29N3O5S
Molecular Weight: 447.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SR121463B

Compound Description: SR121463B, chemically known as 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cyclohexane]indoline-2-one, phosphate monohydrate cis-isomer, is a nonpeptide antagonist of the vasopressin V2 receptor (V2R) []. Studies have shown that SR121463B exhibits different interactions with vasopressin receptor subtypes compared to arginine vasopressin, which binds to both V1R and V2R with equal affinity.

SR49059

Compound Description: SR49059, chemically represented as (2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide, is another nonpeptide antagonist exhibiting specific binding affinity for the vasopressin V2 receptor (V2R) []. Research indicates that SR49059 displays different binding affinities towards vasopressin receptor subtypes, particularly in comparison to arginine vasopressin.

SSR149415

Compound Description: SSR149415, chemically defined as (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-), acts as a nonpeptide antagonist with selective binding to the vasopressin V2 receptor (V2R) []. Notably, SSR149415 exhibits distinct binding characteristics compared to arginine vasopressin, suggesting differences in their interactions with various vasopressin receptor subtypes.

N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides

Compound Description: This series of compounds represents a group of linomide analogs designed and synthesized for their potential anticancer activity []. The study aimed to explore the effects of replacing the anilide moiety at the third position of linomide with sulfamoylacyl and substituting the N-methyl group with N-phenyl functionality.

4‐((2‐(1H‐indol‐3‐yl)ethyl)amino)‐6‐methyl‐2H‐pyran‐2‐one (Compound 6)

Compound Description: This compound, specifically identified as compound 6 in the study, was synthesized as part of a series of novel molecules designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment []. It incorporates structural features from both the natural product (+)‐calanolide A and the synthetic molecule α-APA, known potent inhibitors of HIV reverse transcriptase.

6‐methyl‐4‐((2‐(naphthalen‐1‐yl)ethyl)sulfonyl)‐2H‐pyran‐2‐one (Compound 21)

Compound Description: Designated as compound 21 in the research, this molecule was part of a series designed as potential HIV-1 reverse transcriptase inhibitors (NNRTIs) []. While it exhibited a high cytostatic effect on human T lymphocytes (CEM cell cultures), further research revealed its potential as an antitumor agent against L1210 murine leukemia and HeLa cervix carcinoma cells.

(2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

Compound Description: L826266 functions as a selective E-prostanoid (EP)3 receptor antagonist []. Studies have demonstrated its efficacy in inhibiting prostaglandin E2 (PGE2)-induced paw edema in mice, indicating its potential role in managing inflammatory responses.

4′-chloro-3-methoxycinnamanilide (SB366791)

Compound Description: SB366791 acts as a selective antagonist of vanilloid receptor 1 (TRPV1) receptors []. Research has demonstrated its effectiveness in reducing PGE2-mediated paw edema in mice, indicating its potential role in modulating pain and inflammatory responses.

N-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-l-prolyl]-N-methyl-N-phenyl-methyl-3-(2-aphthyl)-l-alaninamide (FK888)

Compound Description: FK888 is a selective neurokinin (NK)1 receptor antagonist []. Studies have shown its ability to effectively inhibit PGE2-mediated paw edema in mice, highlighting its potential in managing pain and inflammation by blocking substance P binding to the NK1 receptor.

3-[1-[3-(dimethylaminopropyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride (GF109203X)

Compound Description: GF109203X serves as a potent and selective inhibitor of protein kinase C (PKC) []. It has been shown to effectively reduce PGE2-mediated edema formation in mice, suggesting its potential as an anti-inflammatory agent by disrupting PKC signaling pathways.

anthra[1,9-cd]pyrazol-6(2H)-one (SP600125)

Compound Description: SP600125 functions as a selective inhibitor of c-Jun NH2-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family []. Research has demonstrated its efficacy in reducing PGE2-mediated edema formation in mice, suggesting its potential as an anti-inflammatory agent by targeting the JNK signaling pathway.

PD98059

Compound Description: PD98059 acts as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting the extracellular signal-regulated kinase (ERK) pathway []. This compound has shown efficacy in reducing PGE2-mediated edema formation in mice, highlighting its potential as an anti-inflammatory agent.

4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

Compound Description: SB203580 acts as a selective inhibitor of p38 MAPK, a key signaling molecule in inflammatory responses []. Studies have demonstrated its ability to reduce PGE2-mediated edema formation in mice, showcasing its potential as an anti-inflammatory agent by disrupting p38 MAPK signaling.

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 acts as a novel and selective glucocorticoid receptor antagonist (GRA) []. Research has demonstrated its potential in preclinical models for reducing atypical antipsychotic-associated weight gain and diabetes, suggesting its therapeutic potential in managing metabolic side effects of antipsychotic medications.

(R)-4α-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline (CORT-108297)

Compound Description: CORT-108297 acts as a selective glucocorticoid receptor antagonist (GRA) []. Studies have shown its potential in reducing weight gain in rats treated with olanzapine, suggesting its potential therapeutic role in managing metabolic side effects associated with atypical antipsychotic medications.

Mifepristone

Compound Description: Mifepristone, chemically known as estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-(11β,17β)-(9CI), functions as a glucocorticoid receptor antagonist (GRA) and a progesterone receptor antagonist (PRA) []. Research indicates its efficacy in mitigating weight gain associated with atypical antipsychotic drug (AAPD) treatment, highlighting its potential in addressing metabolic side effects of these medications.

(9S-(9α,10β,12α))-2,3,9,10,11,12-hexahydro-10-hydroxy-10-(methoxycarbonyl)-9-methyl-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocin-1-one (K252a)

Compound Description: K252a acts as an inhibitor of the tyrosine receptor kinase subfamily, demonstrating a broad spectrum of inhibitory effects on various kinases []. Studies have shown its ability to reduce dexamethasone-induced stimulation of multidrug resistance protein 2 (Mrp2) activity in renal proximal tubules, suggesting a role in modulating cellular transport processes.

(2R)-1-[[5-[(Z)-[5-[[(2,6-dichlorophenyl)methyl]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]-2-(1-pyrrolidinylmethyl)pyrrolidine (PHA-665752)

Compound Description: PHA-665752 serves as a potent and selective inhibitor of the hepatocyte growth factor receptor (c-Met) tyrosine kinase []. Studies have demonstrated its ability to reduce dexamethasone-induced stimulation of multidrug resistance protein 2 (Mrp2) activity in renal proximal tubules, indicating its potential role in modulating cellular transport processes.

Hepatocyte Growth Factor (HGF)

Compound Description: HGF is an endogenous ligand for the c-Met receptor tyrosine kinase, playing a crucial role in cell growth, survival, and motility []. Studies have demonstrated its ability to stimulate multidrug resistance protein 2 (Mrp2) activity in renal proximal tubules, suggesting its involvement in regulating cellular transport processes.

Properties

CAS Number

878058-57-2

Product Name

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]ethanone

Molecular Formula

C22H29N3O5S

Molecular Weight

447.55

InChI

InChI=1S/C22H29N3O5S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)31(28,29)17-22(27)24-11-13-30-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2

InChI Key

GMPYCRVQWLPNAR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.